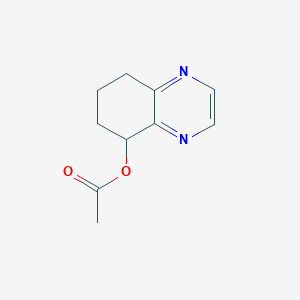
6-Chloro-2,4-dimethylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,4-dimethylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-dimethylquinazoline typically involves the condensation of appropriate aniline derivatives with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethylaniline with phosgene to form the corresponding isocyanate, which then cyclizes to form the quinazoline ring . Another method involves the use of chlorinating agents such as thionyl chloride to introduce the chloro substituent at the 6-position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
化学反应分析
Types of Reactions: 6-Chloro-2,4-dimethylquinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of 6-Chloro-2,4-dimethylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
相似化合物的比较
2-Phenylquinazoline: Known for its anticancer properties.
4-Methyl-2-phenylquinazoline: Exhibits significant antibacterial activity.
2-Phenyl-4-styrylquinazoline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 6-Chloro-2,4-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
6-chloro-2,4-dimethylquinazoline |
InChI |
InChI=1S/C10H9ClN2/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-5H,1-2H3 |
InChI 键 |
IKUPGBXUNPMKFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=CC2=NC(=N1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


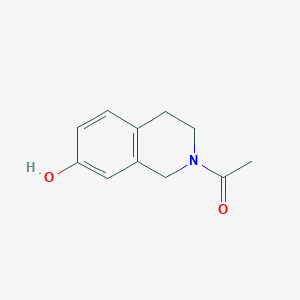
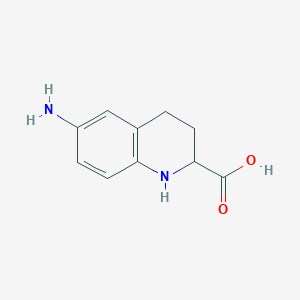
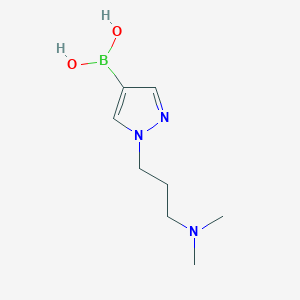
![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
![Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-](/img/structure/B11903476.png)

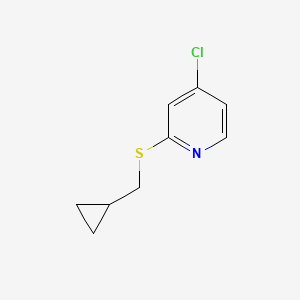
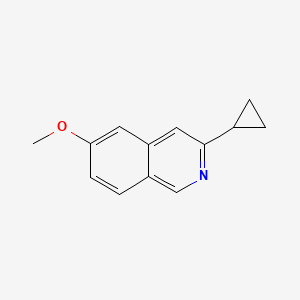

![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
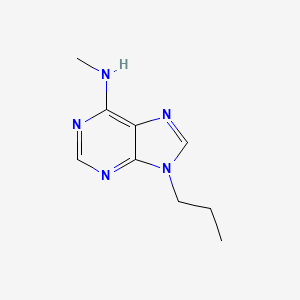
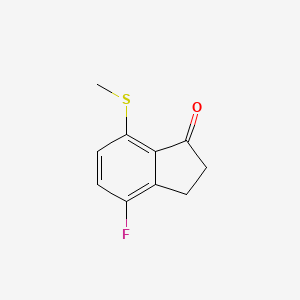
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)
